4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the t-Butylsulfamoylphenyl Intermediate: This step involves the reaction of 4-aminophenylsulfonamide with t-butyl chloride in the presence of a base such as sodium hydroxide to form 4-(t-butylsulfamoyl)aniline.
Fluorination: The intermediate is then subjected to electrophilic fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position relative to the sulfonamide group.
Carboxylation: The final step involves the carboxylation of the fluorinated intermediate using carbon dioxide under high pressure and temperature conditions to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of the benzoic acid.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonamide groups.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor for enzymes that utilize similar substrates. The fluorine atom can enhance the binding affinity and specificity of the compound to its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylsulfamoylphenyl)-2-fluorobenzoic acid: Similar structure but with a methyl group instead of a t-butyl group.
4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(4-t-Butylsulfamoylphenyl)-benzoic acid: Lacks the fluorine atom.
Uniqueness
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid is unique due to the combination of the t-butylsulfamoyl group and the fluorine atom, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKROQIAEKRSLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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